
3,4-dimethylpent-2-enoic acid
Übersicht
Beschreibung
The compound with the identifier “3,4-dimethylpent-2-enoic acid” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylpent-2-enoic acid involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [other reagents] at [temperature and pressure conditions].
Step 3: Final purification and isolation of the compound using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk synthesis: Using large quantities of starting materials and reagents.
Continuous monitoring: Ensuring reaction conditions are maintained within optimal ranges.
Purification: Employing industrial-scale purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethylpent-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Formation of [specific reduced product].
Substitution: Formation of [specific substituted product].
Wissenschaftliche Forschungsanwendungen
3,4-dimethylpent-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dimethylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to target molecules: Such as enzymes or receptors, altering their activity.
Modulating pathways: Influencing biochemical pathways and cellular processes.
Inducing specific effects: Leading to desired outcomes such as inhibition of a particular enzyme or activation of a signaling pathway.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9) |
InChI-Schlüssel |
BLROLNSSBGCUAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=CC(=O)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
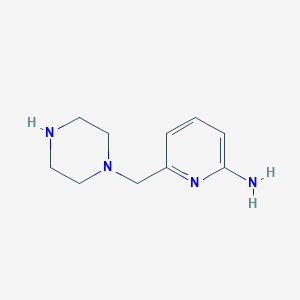

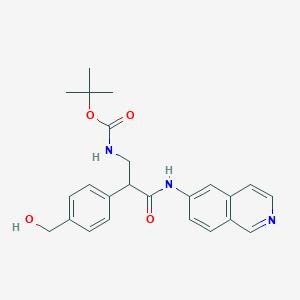
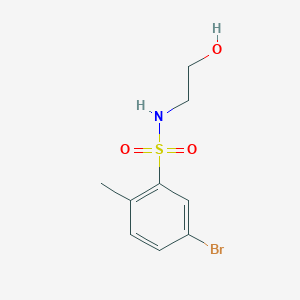

![6,7-Dichloro-5-hydroxy-2,3-dimethylbenzo[b]thiophene](/img/structure/B8454206.png)
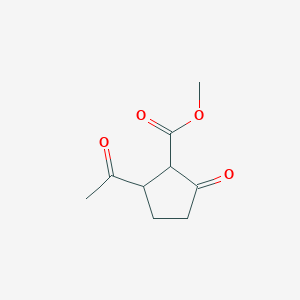
![3-Tert-butylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8454212.png)


![methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate](/img/structure/B8454233.png)
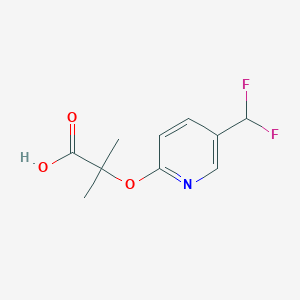

![N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide](/img/structure/B8454258.png)
